6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione
Description
Properties
CAS No. |
1147124-23-9 |
|---|---|
Molecular Formula |
C32H40Br2N2O2 |
Molecular Weight |
644.5 g/mol |
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one |
InChI |
InChI=1S/C32H40Br2N2O2/c1-5-9-11-21(7-3)19-35-27-17-23(33)13-15-25(27)29(31(35)37)30-26-16-14-24(34)18-28(26)36(32(30)38)20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3/b30-29+ |
InChI Key |
HUEXOUHCCSVYLP-QVIHXGFCSA-N |
SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CC)CCCC)C1=O |
Isomeric SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CC)CCCC)/C1=O |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CC)CCCC)C1=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione typically involves multiple steps, starting from commercially available precursors. The key steps include bromination, condensation, and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: This reaction can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-brominated or reduced carbonyl compounds.
Scientific Research Applications
Organic Electronics
One of the primary applications of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione is in the field of organic electronics. This compound has been investigated for its use in organic photovoltaic devices due to its ability to serve as a donor material in bulk heterojunction solar cells. The presence of bromine enhances the electron-withdrawing characteristics of the compound, which can improve the charge separation and transport properties within the device.
Case Study: Solar Cell Efficiency
In a study examining the efficiency of organic solar cells using this compound as a donor material, researchers found that devices incorporating this compound exhibited improved power conversion efficiencies (PCE) compared to those using conventional donor materials. The optimized blend ratio with fullerene derivatives led to a PCE increase of up to 8.5%, demonstrating the compound's potential for enhancing solar cell performance .
Photonic Applications
The compound is also being explored for its photonic applications. Its strong absorption characteristics in the visible spectrum make it suitable for use in photonic devices such as light-emitting diodes (LEDs) and lasers. The ability to tune its optical properties through structural modifications allows for customization in various photonic applications.
Case Study: Light Emission Properties
Research on the light emission properties of this compound has shown that when incorporated into polymer matrices, it can emit light efficiently under UV excitation. This property can be harnessed for developing new types of LEDs with enhanced brightness and color purity .
Medicinal Chemistry
In medicinal chemistry, this compound's structure suggests potential biological activity. The biindolinylidene moiety has been associated with various pharmacological effects, including anticancer and antimicrobial activities.
Case Study: Anticancer Activity
A preliminary study investigated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Material Science
The compound's unique properties make it an interesting candidate for use in advanced materials science applications. It can be utilized as a dye or pigment due to its vibrant color and stability.
Case Study: Dye Applications
In material science research focusing on dye-sensitized solar cells (DSSCs), this compound was tested as a sensitizer. The study demonstrated that incorporating this compound into DSSCs improved light absorption and overall efficiency compared to traditional dye sensitizers .
Mechanism of Action
The mechanism of action of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6,6'-Dibromo-1,1'-bis(2-octyldodecyl)-[3,3'-biindolinylidene]-2,2'-dione
This analogue (CAS: 1263379-85-6, MW: 981.12 g/mol) replaces 2-ethylhexyl with longer 2-octyldodecyl chains. The extended alkyl chains further improve solubility (e.g., >20 mg/mL in chlorobenzene) but reduce crystallinity, favoring amorphous film formation in organic field-effect transistors (OFETs). However, its bulkier side chains increase steric hindrance, lowering charge carrier mobility (μ ~10⁻⁵ cm²/Vs) compared to the 2-ethylhexyl variant .
6,6'-Dibromo-1,1'-bis(tert-butyloxycarbonyl)-[3,3'-biindolinylidene]-2,2'-dione (Boc-ID)
Boc-ID introduces tert-butyloxycarbonyl (Boc) groups instead of alkyl chains. The Boc groups reduce solubility in nonpolar solvents but enhance thermal stability (decomposition temperature >300°C). This derivative is primarily used as a protected intermediate for Suzuki couplings, enabling precise functionalization at the 6,6' positions .
Electronic and Optoelectronic Properties
HOMO-LUMO Gap and Charge Transport
The 2-ethylhexyl-substituted compound exhibits a HOMO-LUMO gap of ~1.8 eV, as determined by cyclic voltammetry. This narrow gap facilitates intramolecular charge transfer (ICT), making it effective in donor-acceptor (D-A) copolymers for OFETs. In contrast, the Boc-ID analogue shows a wider gap (~2.2 eV) due to electron-withdrawing Boc groups, limiting ICT efficiency .
Comparison with Thiophene-Based Analogues
When copolymerized with thiophene units, the 2-ethylhexyl derivative achieves a hole mobility of 2.2 × 10⁻⁴ cm²/Vs in OFETs, outperforming carbazole-substituted analogues (μ = 7.8 × 10⁻³ cm²/Vs for S11) due to better π-π stacking . In contrast, BDP-based (benzodipyrrolinone) analogues exhibit higher mobilities (μ ~0.1 cm²/Vs) but require complex synthetic routes .
Solubility and Processability
The 2-ethylhexyl derivative demonstrates superior solubility (22 mg/mL in chloroform) compared to Boc-ID (<5 mg/mL) and carbazole-based analogues (15 mg/mL for S11). This property is critical for inkjet printing and spin-coating applications .
Data Tables
Table 1: Structural and Electronic Properties of Isoindigo Derivatives
| Compound | Alkyl Chain | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Solubility (CHCl₃, mg/mL) | Mobility (cm²/Vs) |
|---|---|---|---|---|---|---|
| 6,6'-Dibromo-1,1'-bis(2-ethylhexyl) | 2-ethylhexyl | -5.4 | -3.6 | 1.8 | 22 | 2.2 × 10⁻⁴ |
| 6,6'-Dibromo-1,1'-bis(2-octyldodecyl) | 2-octyldodecyl | -5.3 | -3.5 | 1.8 | >20 | ~10⁻⁵ |
| Boc-ID | tert-butyloxycarbonyl | -5.8 | -3.6 | 2.2 | <5 | N/A |
| S11 (carbazole-substituted) | 2-ethylhexyl | -5.2 | -3.4 | 1.8 | 15 | 7.8 × 10⁻³ |
Biological Activity
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione (CAS No. 1147124-23-9) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological properties, environmental impact, and potential applications in various fields.
The molecular formula of this compound is C₃₂H₄₀Br₂N₂O₂, with a molecular weight of 644.48 g/mol. The compound features two bromine atoms and two ethylhexyl substituents which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₄₀Br₂N₂O₂ |
| Molecular Weight | 644.48 g/mol |
| InChIKey | HUEXOUHCCSVYLP-FLWNBWAVSA-N |
| CAS Number | 1147124-23-9 |
Toxicological Profile
The toxicological assessment of this compound indicates several hazard statements including warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . These properties suggest that the compound may pose risks to human health and the environment.
Study on Acute Toxicity
A study investigating the acute toxicity of brominated compounds found that certain derivatives exhibited significant effects on aquatic life. The methodology involved exposing newly hatched Daphnia magna to various concentrations of the compounds and assessing immobilization rates over 48 hours. Although direct data for this compound were not available, these findings highlight the potential risks associated with similar structures .
Assessment of Carcinogenic Potential
A systematic review of environmental contaminants has indicated that certain structural motifs found in brominated compounds may be linked to carcinogenic effects in rodent models. The liver was identified as a primary target organ for toxicity in related studies . While direct evidence for the carcinogenicity of this compound is lacking, the implications from related research warrant further investigation into its long-term health effects.
Q & A
Basic Question: What are the recommended methodologies for synthesizing and purifying 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione?
Methodological Answer:
Synthesis typically involves coupling reactions under inert atmospheres. For example, brominated indolinylidene precursors are reacted with 2-ethylhexyl substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in tetrahydrofuran (THF) at 60–80°C for 24–48 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from CH₂Cl₂/n-hexane mixtures, yielding ~83% pure product . Key parameters include stoichiometric control of brominated intermediates and inert gas purging to prevent oxidation.
| Reaction Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | 60–80°C |
| Reaction Time | 24–48 hours |
| Yield | 83% |
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Characterization requires multi-modal analysis:
- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) to confirm substituent integration and electronic environments .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₃₆H₄₈Br₂N₂O₂, MW 720.52) with ESI+ or MALDI-TOF .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 68.82° between naphthalene planes in analogous structures) .
- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
The compound exhibits hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) . Required protocols:
- Use PPE (nitrile gloves, goggles, lab coats).
- Conduct reactions in fume hoods with HEPA filters.
- Store in sealed containers under dry, inert atmospheres (argon) at room temperature .
- Dispose of waste via halogenated organic waste streams.
Advanced Question: How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge transport, and absorption spectra. For example:
- Optimize geometry using Gaussian 09.
- Calculate frontier orbitals to assess suitability as organic semiconductors .
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate π-conjugation effects .
| Computational Parameter | Value |
|---|---|
| Basis Set | 6-31G* |
| Functional | B3LYP |
| Solvent Model | PCM (CHCl₃) |
Advanced Question: How do structural modifications (e.g., alkyl chain length) influence solubility and optoelectronic properties?
Methodological Answer:
Systematic variation of alkyl chains (e.g., 2-ethylhexyl vs. 2-octyldodecyl) alters solubility and aggregation:
- Solubility : Longer chains (C20–C30) enhance solubility in non-polar solvents (toluene, chloroform) .
- Optoelectronic Properties : Electrochemical cycling (CV) and UV-Vis-NIR spectroscopy reveal redshifted absorption with extended conjugation .
- Morphology : Atomic Force Microscopy (AFM) shows reduced crystallinity with bulky substituents, impacting charge mobility .
Advanced Question: What methodologies resolve contradictions in reported spectral data for this compound?
Methodological Answer:
Discrepancies in NMR or MS data arise from impurities or tautomerism. Mitigation strategies:
- Multi-Technique Validation : Cross-check NMR with HSQC/HMBC for connectivity .
- Dynamic Light Scattering (DLS) : Detect aggregates that distort spectral readings.
- High-Purity Standards : Use recrystallized samples (>99%) and deuterated solvents to minimize solvent peaks .
Advanced Question: How to design experiments assessing environmental persistence and degradation pathways?
Methodological Answer:
Adopt OECD guidelines for environmental fate studies :
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic media; monitor via HPLC-MS.
- Biodegradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., debrominated products).
- Adsorption Studies : Measure log Kow values to predict bioaccumulation potential.
| Test Parameter | Method |
|---|---|
| Photolysis Half-Life | HPLC-MS (ISO 11364) |
| Microbial Degradation | OECD 301B (Closed Bottle) |
| Partition Coefficient | Shake Flask (OECD 117) |
Advanced Question: What experimental approaches evaluate thermal stability for high-temperature applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C in N₂ atmosphere) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition, melting points).
- Accelerated Aging : Heat samples at 150°C for 100+ hours; monitor structural integrity via FT-IR/XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
